molecular formula C18H28Br2O2 B14262182 1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene CAS No. 153282-59-8

1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene

Cat. No.: B14262182
CAS No.: 153282-59-8
M. Wt: 436.2 g/mol
InChI Key: GJBAXTJCKFSDPN-UHFFFAOYSA-N
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Description

1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene is an organic compound with the molecular formula C18H28Br2O2 It is a derivative of benzene, where two bromomethyl groups and two pentyloxy groups are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene can be synthesized through a multi-step process involving the bromination of 1,4-dimethyl-2,5-dipentyloxybenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the bromination at the benzylic positions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions at the benzylic positions to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 1,4-dimethyl-2,5-dipentyloxybenzene.

Scientific Research Applications

1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of novel polymers and materials with specific electronic or optical properties.

    Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 1,4-bis(bromomethyl)-2,5-bis(pentyloxy)benzene in chemical reactions involves the activation of the bromomethyl groups. These groups are highly reactive and can undergo nucleophilic substitution or other reactions. The presence of pentyloxy groups can influence the reactivity and stability of the compound by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(bromomethyl)benzene: Lacks the pentyloxy groups, making it less sterically hindered and more reactive.

    1,4-Dibromomethylbenzene: Similar structure but without the pentyloxy groups, leading to different reactivity and applications.

    1,4-Bis(chloromethyl)-2,5-bis(pentyloxy)benzene: Similar structure but with chlorine atoms instead of bromine, resulting in different reactivity and chemical properties.

Uniqueness

1,4-Bis(bromomethyl)-2,5-bis(pentyloxy)benzene is unique due to the presence of both bromomethyl and pentyloxy groups

Properties

CAS No.

153282-59-8

Molecular Formula

C18H28Br2O2

Molecular Weight

436.2 g/mol

IUPAC Name

1,4-bis(bromomethyl)-2,5-dipentoxybenzene

InChI

InChI=1S/C18H28Br2O2/c1-3-5-7-9-21-17-11-16(14-20)18(12-15(17)13-19)22-10-8-6-4-2/h11-12H,3-10,13-14H2,1-2H3

InChI Key

GJBAXTJCKFSDPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC(=C(C=C1CBr)OCCCCC)CBr

Origin of Product

United States

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